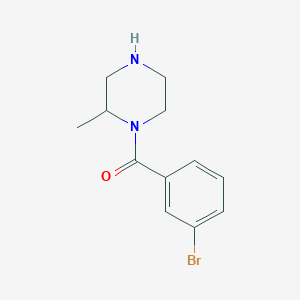

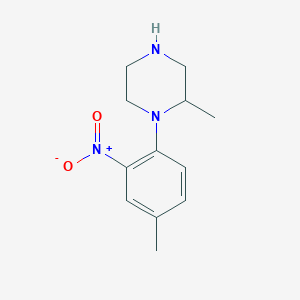

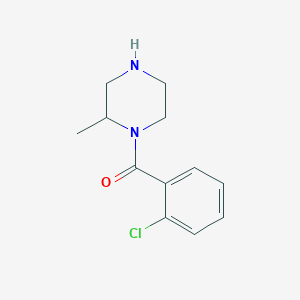

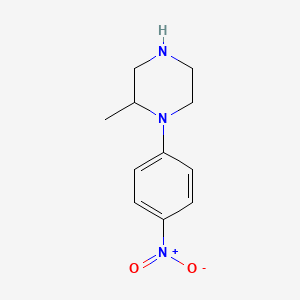

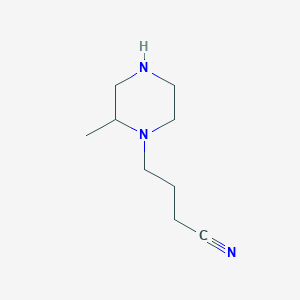

1-(3-Bromobenzoyl)-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Bromobenzoyl)piperidine” is a chemical compound that belongs to the class of piperidine derivatives . It has a molecular weight of 268.15 . Another related compound is “1-(3-Bromobenzyl)piperidine” with a molecular formula of C12H16BrN and an average mass of 254.166 Da .

Synthesis Analysis

The synthesis of these compounds often involves acylation reactions. For instance, “1-(3-Bromobenzoyl)piperidine” can be synthesized by reacting 3-bromobenzoyl chloride with piperidine in the presence of a base.Molecular Structure Analysis

The molecular structure of these compounds includes a piperidine ring with a substituted benzoyl group at the 3-position . The benzoyl group consists of a phenyl ring attached to a carbonyl functional group.It’s important to note that the physical and chemical properties can vary significantly depending on the specific structure of the compound.

Applications De Recherche Scientifique

Multi-component Hydrogen-bonding Organic Salts Formation

Research demonstrates the use of 1-methylpiperazine in synthesizing multi-component hydrogen-bonding salts with aromatic carboxylic acids, showcasing the compound's utility in forming diverse 3D net supramolecular architectures. These structures are significant for their thermal stability and potential applications in materials science and crystal engineering (Yang Yu et al., 2015).

Synthesis and Spectral Analysis of Sulfamoyl and Oxadiazole Derivatives

Another study explores the synthesis of 1,3,4-oxadiazole derivatives from a similar compound, 3-methylpiperidine, highlighting the therapeutic potential of these derivatives. The research focuses on the antibacterial activity of these compounds, illustrating the compound's relevance in developing new antimicrobial agents (A. Rehman et al., 2019).

Antimicrobial Activity of Aminobenzylated Mannich Bases

A study on the synthesis of new aminobenzylated Mannich bases using 3-bromobenzaldehyde and various amines, including N-methylpiperazine, indicates the compound's utility in producing compounds with notable antimicrobial activity. This underscores the role of structural modifications in enhancing biological activity (K. Nimavat et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

(3-bromophenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRHFORCYXHQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332215.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![[6-(2-Chloro-4-methyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6332255.png)